molecular formula C18H20F3N3O4 B11477232 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

Cat. No.: B11477232
M. Wt: 399.4 g/mol
InChI Key: RKVMJAFWHOIPRD-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. Its molecular structure includes a cyclohexyl group, a trifluoromethyl group, and an imidazolidinone ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include cyclohexylamine, trifluoroacetic anhydride, and methoxybenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, although further research is needed to confirm its efficacy and safety.

    Industry: The compound’s unique structure makes it suitable for use in materials science, such as the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and require further investigation to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
  • N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
  • N-(4-{[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide

Uniqueness

What sets N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20F3N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C18H20F3N3O4/c1-28-13-10-6-5-9-12(13)14(25)22-17(18(19,20)21)15(26)24(16(27)23-17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,22,25)(H,23,27)

InChI Key

RKVMJAFWHOIPRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=O)N2)C3CCCCC3)C(F)(F)F

Origin of Product

United States

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